molecular formula C22H20N2O B11505066 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)-

1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)-

Cat. No.: B11505066
M. Wt: 328.4 g/mol
InChI Key: GURBVVGASQXMGK-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methoxyphenylacetic acid with 2-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide. This amide is then cyclized using a suitable cyclizing agent like polyphosphoric acid or phosphorus oxychloride to yield the desired benzodiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-METHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features and potential applications. Its benzodiazole core and substituted phenyl groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H20N2O/c1-16-7-3-4-8-18(16)15-24-21-10-6-5-9-20(21)23-22(24)17-11-13-19(25-2)14-12-17/h3-14H,15H2,1-2H3

InChI Key

GURBVVGASQXMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

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